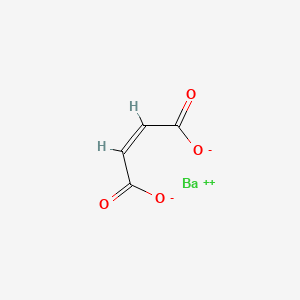
barium(2+);(Z)-but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium(2+);(Z)-but-2-enedioate is a coordination compound formed by the interaction of barium ions (Ba²⁺) with (Z)-but-2-enedioate ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);(Z)-but-2-enedioate typically involves the reaction of barium salts, such as barium chloride (BaCl₂), with (Z)-but-2-enedioic acid (fumaric acid). The reaction is carried out in an aqueous medium, where the barium ions react with the fumaric acid to form the desired coordination compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade barium salts and fumaric acid, with the reaction carried out in large reactors. The product is then purified through filtration, washing, and drying to obtain the final compound in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Barium(2+);(Z)-but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.
Substitution: The compound can participate in substitution reactions where the (Z)-but-2-enedioate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield barium carbonate (BaCO₃) and other oxidation products, while reduction reactions may produce barium metal and reduced organic species.
Scientific Research Applications
Barium(2+);(Z)-but-2-enedioate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other barium-containing compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a contrast agent.
Industry: It is used in the production of barium-based materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of barium(2+);(Z)-but-2-enedioate involves its interaction with molecular targets and pathways. The barium ions can interact with various biological molecules, affecting their structure and function. The (Z)-but-2-enedioate ligand can also participate in chemical reactions, influencing the overall activity of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to barium(2+);(Z)-but-2-enedioate include other barium coordination compounds such as barium acetate (Ba(C₂H₃O₂)₂) and barium oxalate (BaC₂O₄).
Uniqueness
This compound is unique due to the presence of the (Z)-but-2-enedioate ligand, which imparts specific chemical properties and reactivity to the compound. This uniqueness makes it valuable for specific applications where other barium compounds may not be suitable.
Properties
CAS No. |
29202-49-1 |
|---|---|
Molecular Formula |
C4H2BaO4 |
Molecular Weight |
251.38 g/mol |
IUPAC Name |
barium(2+);(Z)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.Ba/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1-; |
InChI Key |
YXUUWXPIZZLNIO-ODZAUARKSA-L |
Isomeric SMILES |
C(=C\C(=O)[O-])\C(=O)[O-].[Ba+2] |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


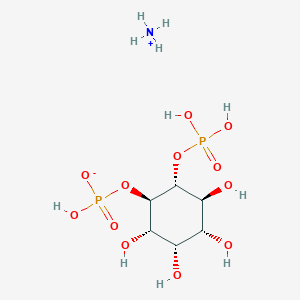
![4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide](/img/structure/B13736809.png)
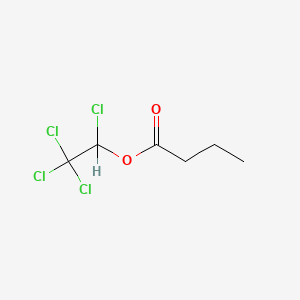
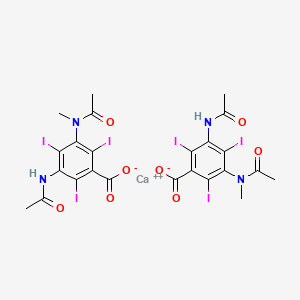

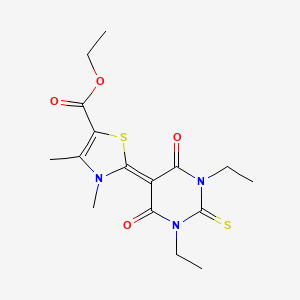
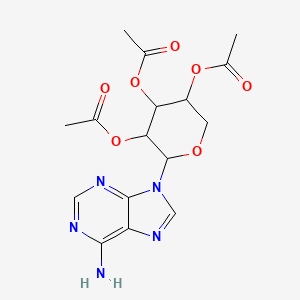
![7-Chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione](/img/structure/B13736853.png)
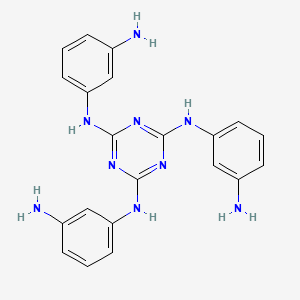

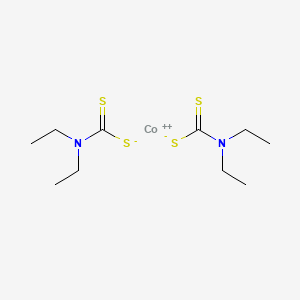
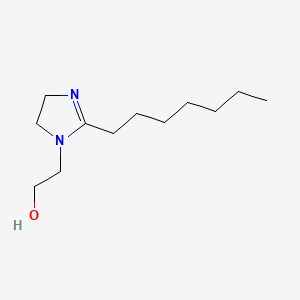
![butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13736878.png)
![5,7-Dimethoxyimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B13736882.png)
